molecular formula C9H14NO6PS B091521 Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate CAS No. 18853-27-5

Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate

Cat. No.: B091521
CAS No.: 18853-27-5
M. Wt: 295.25 g/mol
InChI Key: CBNDYHJSOYIXMQ-UHFFFAOYSA-N
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Description

Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is a complex organic compound with the molecular formula C9H14NO6PS and a molecular weight of 295.25 g/mol. This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions . The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.

Common reagents and conditions used in these reactions include methanolic solutions, refluxing conditions, and the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
  • 3-(3-hydroxy-phenyl)-isoxazole-5-carboxylic acid methyl ester

Compared to these compounds, Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

18853-27-5

Molecular Formula

C9H14NO6PS

Molecular Weight

295.25 g/mol

IUPAC Name

methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3

InChI Key

CBNDYHJSOYIXMQ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC

Canonical SMILES

CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC

18853-27-5

Synonyms

methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate

Origin of Product

United States

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